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Compound of Interest

Compound Name: (4-Methylpyrimidin-2-yl)methanol

Cat. No.: B585209

Technical Guide: (4-Methylpyrimidin-2-
yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of (4-Methylpyrimidin-2-yl)methanol. The information is compiled from available
chemical databases and literature, intended to support research and development activities.

Core Properties

(4-Methylpyrimidin-2-yl)methanol, with the CAS Number 142650-13-3, is a heterocyclic
organic compound. Its fundamental properties are summarized below.

Property Value Source
Molecular Formula CesHsN20 [1]
Molecular Weight 124.14 g/mol [1]
. _ 214.5 £ 23.0 °C at 760 mmHg
Boiling Point ) [1]
(Predicted)

Structural Information
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Tabulated Physicochemical Data

Quantitative data for (4-Methylpyrimidin-2-yl)methanol is limited in publicly accessible
literature. The following table summarizes the available information. It is important to note that
some of the data are predicted through computational models and have not been
experimentally verified.

Property Value Notes
Melting Point Data not available
Density Data not available

General solubility in common
Solubility Data not available organic solvents is expected

but not quantified.

pKa Data not available

Spectroscopic Data

Detailed experimental spectroscopic data for (4-Methylpyrimidin-2-yl)methanol are not
readily available. Researchers are advised to acquire their own data for confirmation of identity
and purity. General expected spectral characteristics are discussed below.

IH NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to
the methyl group protons, the methylene protons of the hydroxymethyl group, the hydroxyl
proton, and the aromatic proton on the pyrimidine ring. The chemical shifts would be influenced
by the electron-withdrawing nature of the pyrimidine ring.

13C NMR Spectrum: The carbon NMR spectrum should display distinct signals for the methyl
carbon, the methylene carbon, the aromatic carbons of the pyrimidine ring, and the carbon
bearing the methyl group.
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Infrared (IR) Spectrum: The IR spectrum is expected to exhibit characteristic absorption bands
for the O-H stretch of the alcohol group (typically a broad peak around 3200-3600 cm~1), C-H
stretches of the methyl and methylene groups (around 2850-3000 cm~1), C=N and C=C
stretching vibrations of the pyrimidine ring (in the 1400-1600 cm~1 region), and C-O stretching
of the primary alcohol (around 1050-1250 cm™1).

Experimental Protocols

Due to the lack of a specific, detailed published synthesis protocol for (4-Methylpyrimidin-2-
yl)methanol, a general method adapted from the synthesis of similar pyrimidine-containing

alcohols is proposed.
Proposed Synthesis of (4-Methylpyrimidin-2-yl)methanol.:

A potential synthetic route could involve the reduction of a corresponding carboxylic acid or
ester derivative, such as ethyl 4-methylpyrimidine-2-carboxylate.

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of (4-Methylpyrimidin-
2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b585209#physical-and-chemical-properties-of-4-
methylpyrimidin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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